
Early Studies on IL-23 Function in Mice: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IV-23

Cat. No.: B12422238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of a unique p19 subunit and a p40

subunit shared with IL-12, that has emerged as a critical driver of autoimmune inflammation.[1]

Early investigations in murine models were pivotal in distinguishing its function from the closely

related IL-12 and in establishing its central role in the pathogenesis of various inflammatory

diseases. This technical guide provides an in-depth analysis of these seminal studies, focusing

on the quantitative data, detailed experimental methodologies, and the signaling pathways

elucidated.

Data Presentation
The following tables summarize the key quantitative findings from early studies on IL-23

function in various mouse models of autoimmune disease. These studies primarily utilized mice

deficient in the IL-23p19 subunit (p19-/-) to delineate the specific role of IL-23.

Table 1: Experimental Autoimmune Encephalomyelitis
(EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple

sclerosis. Early studies using gene-targeted mice were crucial in demonstrating the essential
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role of IL-23, not IL-12, in the development of this T-cell-mediated autoimmune disease of the

central nervous system.[2][3]

Mouse Strain Genotype
Mean Peak
Clinical Score
(± SEM)

Disease
Incidence

Reference

C57BL/6 x 129 Wild-type 3.5 ± 0.5 100% [3]

C57BL/6 x 129
p19-/- (IL-23

deficient)
0 0% [3]

C57BL/6 x 129
p35-/- (IL-12

deficient)
3.0 ± 0.5 100% [3]

C57BL/6 x 129
p40-/- (IL-12 &

IL-23 deficient)
0 0% [3]

Table 2: Collagen-Induced Arthritis (CIA)
Collagen-Induced Arthritis (CIA) is a mouse model that shares many pathological features with

human rheumatoid arthritis. Seminal studies revealed that IL-23 is a key mediator of joint

inflammation in this model.[4]

Mouse Strain Genotype
Mean Arthritis
Score (± SEM)

Disease
Incidence

Reference

DBA/1 Wild-type 8.5 ± 1.5 90% [4]

DBA/1
p19-/- (IL-23

deficient)
0 0% [4]

DBA/1
p35-/- (IL-12

deficient)
10.5 ± 1.0 100% [4]

Table 3: T-Cell Mediated Colitis
Early investigations into inflammatory bowel disease (IBD) models, such as T-cell transfer

colitis and spontaneous colitis in IL-10 deficient mice, highlighted the critical role of IL-23 in
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promoting intestinal inflammation.[5][6]

Mouse Model Genotype
Mean
Histological
Score (± SEM)

Key Finding Reference

IL-10-/-

spontaneous

colitis

IL-10-/- 3.5 ± 0.5
Develop severe

colitis
[5]

IL-10-/-

spontaneous

colitis

IL-10-/- x p19-/- 0.5 ± 0.2
Protected from

colitis
[5]

IL-10-/-

spontaneous

colitis

IL-10-/- x p35-/- 3.0 ± 0.5 Develop colitis [5]

CD4+ T-cell

transfer colitis
Rag-/- recipients 3.0 ± 0.4 Develop colitis [6]

CD4+ T-cell

transfer colitis

p19-/- Rag-/-

recipients
0.8 ± 0.3

Protected from

colitis
[6]

Table 4: In Vitro T-Cell Proliferation and Cytokine
Production
The initial discovery of IL-23 identified its unique ability to act on memory T-cell populations, a

function distinct from IL-12.[7] Subsequent studies further characterized the cytokine profile of

IL-23-driven T cells.[8][9]
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Cell Type Treatment
Proliferatio
n (cpm ±
SD)

IFN-γ
Production
(pg/ml ±
SD)

IL-17
Production

Reference

Mouse

memory

CD4+ T cells

IL-23
25,000 ±

3,000
- - [7]

Mouse

memory

CD4+ T cells

IL-12 <2,000 - - [7]

MOG-specific

T cells
IL-23 - Low High [8][9]

MOG-specific

T cells
IL-12 - High Low/None [8][9]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are the protocols for the key experiments cited in this guide.

Induction of Experimental Autoimmune
Encephalomyelitis (EAE)
This protocol is based on the methods described in the early studies defining the role of IL-23

in EAE.[3]

Materials:

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis Toxin (PTX)

8-12 week old female C57BL/6 mice (or appropriate knockout and wild-type controls)
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Procedure:

Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide in CFA at a final concentration

of 2 mg/mL MOG and 4 mg/mL M. tuberculosis.

Immunization: On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion over two

sites on the flank of each mouse.

PTX Administration: On day 0 and day 2, inject 200 ng of PTX intraperitoneally in 100 µL of

PBS.

Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-

immunization. Score the mice based on the following scale:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Moribund

5: Death

Induction of Collagen-Induced Arthritis (CIA)
This protocol is adapted from the methodologies used in early studies of IL-23 in arthritis.[4]

Materials:

Bovine type II collagen

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Incomplete Freund's Adjuvant (IFA)

8-12 week old male DBA/1 mice (or appropriate knockout and wild-type controls)
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Procedure:

Primary Immunization: On day 0, emulsify bovine type II collagen in CFA (1:1 ratio) to a final

concentration of 1 mg/mL. Inject 100 µL of the emulsion intradermally at the base of the tail.

Booster Immunization: On day 21, emulsify bovine type II collagen in IFA (1:1 ratio) to a final

concentration of 1 mg/mL. Inject 100 µL of the emulsion intradermally at a site distant from

the primary injection.

Arthritis Scoring: Visually score the paws for signs of arthritis starting from day 21, three

times a week. Each paw is scored on a scale of 0-4:

0: No evidence of erythema and swelling

1: Erythema and mild swelling confined to the tarsals or ankle joint

2: Erythema and mild swelling extending from the ankle to the tarsals

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints

4: Erythema and severe swelling encompass the ankle, foot, and digits The maximum

score per mouse is 16.

Adoptive Transfer of T Cells for Colitis Induction
This protocol is based on the T-cell transfer model of colitis used to investigate the role of IL-23.

[6]

Materials:

Spleens from wild-type or IL-10-/- mice

CD4+ T cell isolation kit

Rag1-/- or Rag2-/- recipient mice

Recombinant murine IL-23 (optional, for exacerbation studies)

Procedure:
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T Cell Isolation: Isolate spleens from donor mice and prepare a single-cell suspension.

Isolate CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the

manufacturer's instructions. A further sort for CD4+CD45RBhigh naive T cells can be

performed for a more robust model.

T Cell Transfer: Inject 5 x 10^5 purified CD4+ T cells in 200 µL of PBS intraperitoneally into

Rag-/- recipient mice.

Monitoring: Monitor the mice for weight loss and signs of colitis (diarrhea, hunched posture)

weekly.

Histological Analysis: At the experimental endpoint (typically 6-8 weeks post-transfer), collect

the colon and fix in 10% buffered formalin. Embed in paraffin, section, and stain with

hematoxylin and eosin (H&E). Score for inflammation based on the extent of cellular

infiltration, epithelial hyperplasia, and ulceration.

Intracellular Cytokine Staining of T Cells
This protocol is a generalized method for detecting intracellular IFN-γ and IL-17 in murine T

cells, as performed in early IL-23 studies.[8][9]

Materials:

Single-cell suspension of murine lymphocytes (from spleen, lymph nodes, or CNS)

Phorbol 12-myristate 13-acetate (PMA)

Ionomycin

Brefeldin A or Monensin

Fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular

cytokines (IFN-γ, IL-17A)

Fixation and permeabilization buffers

Procedure:
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Cell Stimulation: Resuspend cells in complete RPMI medium and stimulate with PMA (50

ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin

A or Monensin) for 4-6 hours at 37°C.

Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4) for 30

minutes at 4°C.

Fixation and Permeabilization: Wash the cells and then fix and permeabilize using a

commercial fixation/permeabilization kit according to the manufacturer's instructions.

Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17A) in the

permeabilization buffer for 30 minutes at 4°C.

Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire the samples on a

flow cytometer and analyze the data.

Mandatory Visualization
IL-23 Signaling Pathway
The canonical IL-23 signaling pathway in T cells involves the activation of the JAK-STAT

pathway, leading to the expression of the master transcription factor for Th17 cells, RORγt.[1]

Cell Membrane Cytoplasm
Nucleus
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Caption: IL-23 signaling cascade in T helper 17 (Th17) cells.
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Experimental Workflow: EAE Induction and Analysis in
Knockout Mice
This diagram illustrates the workflow for comparing EAE development in wild-type and IL-

23p19-/- mice.

Experimental Setup

EAE Induction (Day 0)

Monitoring (Daily from Day 7)

Endpoint Analysis
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Administer
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Clinical Scoring
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Clinical Scoring
(0-5 scale)
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(CNS inflammation)

Cytokine Analysis
(T-cell recall)
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(CNS inflammation)
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Caption: Workflow for EAE induction and analysis in knockout mice.

Logical Relationship: Distinguishing IL-23 from IL-12
Function
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This diagram illustrates the logical framework of the early knockout mouse studies that

differentiated the roles of IL-23 and IL-12 in autoimmunity.

Initial Hypothesis

Experimental Testing

Results

Conclusion

p40-/- mice are resistant
to autoimmunity

IL-12 (p35/p40) is
critical for autoimmunity

p35-/- mice
(No IL-12)

p19-/- mice
(No IL-23)

p35-/- mice develop
autoimmune disease

p19-/- mice are
resistant to disease

IL-12 is not essential IL-23 (p19/p40) is critical

Click to download full resolution via product page

Caption: Delineating IL-23 vs. IL-12 function via knockout mice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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